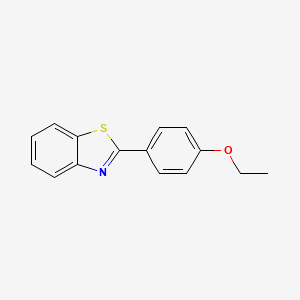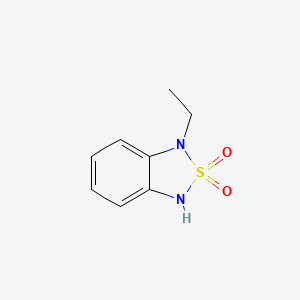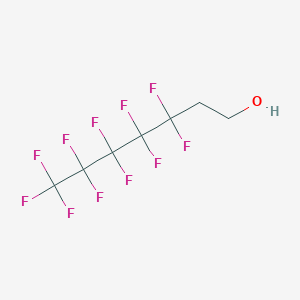
1H,1H,2H,2H-Perfluoroheptan-1-ol
Overview
Description
1H,1H,2H,2H-Perfluoroheptan-1-ol is a fluorinated alcohol with the molecular formula C7H5F11O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is part of the broader class of perfluoroalkyl alcohols, known for their stability and resistance to degradation.
Mechanism of Action
Target of Action
It is known that fluorotelomer alcohols like this compound are often used in industry for their unique properties, such as their ability to repel both oil and water .
Mode of Action
It is known that the compound has a long multi fluorocarbon-tail surfactants, which may contribute to its unique properties
Biochemical Pathways
It is known that fluorotelomer alcohols can be metabolized in the body to form perfluorinated carboxylic acids . These acids can accumulate in the body and have been associated with various health effects.
Pharmacokinetics
It is known that fluorotelomer alcohols can be absorbed into the body and metabolized to form perfluorinated carboxylic acids . These acids can accumulate in the body over time.
Result of Action
It is known that the compound can be used to stabilize water-in-co2 microemulsions due to its long multi fluorocarbon-tail surfactants . This suggests that the compound may have effects on the stability of cellular membranes or other structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoroheptan-1-ol can be synthesized through various methods. One common approach involves the reaction of perfluoroalkyl iodides with alcohols under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using specialized equipment. The process may include steps such as distillation and purification to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluoroheptan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming perfluoroheptanal.
Reduction: The compound can be reduced to form perfluoroheptane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as thionyl chloride can be employed.
Major Products:
Oxidation: Perfluoroheptanal
Reduction: Perfluoroheptane
Substitution: Various halogenated derivatives
Scientific Research Applications
1H,1H,2H,2H-Perfluoroheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and coatings
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluoro-1-octanol: Similar in structure but with an additional carbon atom, making it slightly more hydrophobic.
1H,1H,2H-Perfluoro-1-hexene: A related compound with a double bond, used in different chemical reactions.
1H,1H,2H,2H-Perfluorohexan-1-ol: Another fluorinated alcohol with a shorter carbon chain.
Uniqueness: 1H,1H,2H,2H-Perfluoroheptan-1-ol stands out due to its specific balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its unique structure allows for specific interactions in chemical and biological systems, which are not as pronounced in its analogs .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h19H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOAVCPGPRUNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11CH2CH2OH, C7H5F11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471144 | |
| Record name | 5:2 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185689-57-0 | |
| Record name | 5:2 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3048827.png)
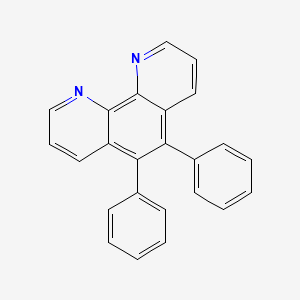
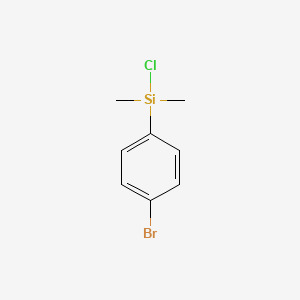
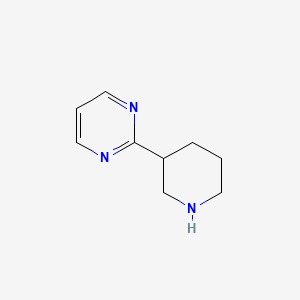
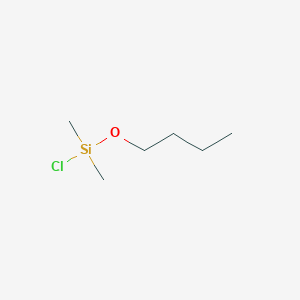
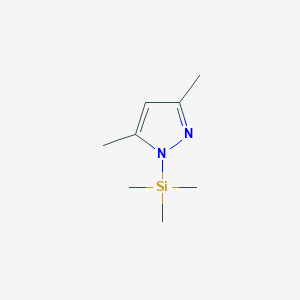
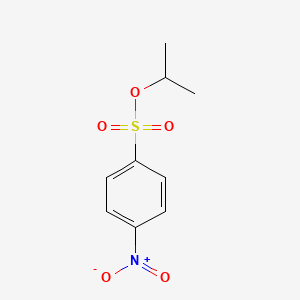
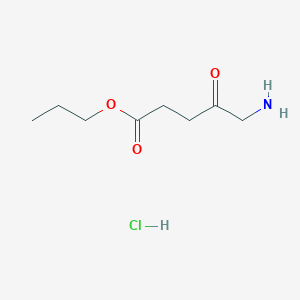
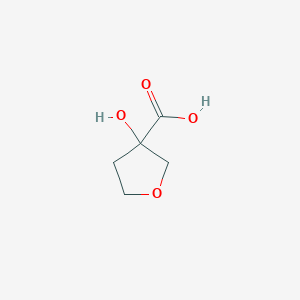
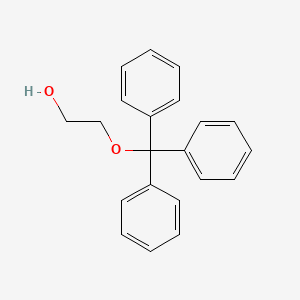
![Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-](/img/structure/B3048844.png)
![8-chloro-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B3048847.png)
